4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a pyrrolo[3,4-d]pyrimidine core, which is a type of fused pyrimidine ring system that is found in many natural products and drugs.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused pyrrolo[3,4-d]pyrimidine ring system, the benzo[d][1,3]dioxol-5-yl group, and the 2-hydroxyethyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrrolo[3,4-d]pyrimidine core and the benzo[d][1,3]dioxol-5-yl group. The pyrrolo[3,4-d]pyrimidine core might undergo reactions at the pyrimidine ring, while the benzo[d][1,3]dioxol-5-yl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar 2-hydroxyethyl group might confer some degree of water solubility, while the aromatic benzo[d][1,3]dioxol-5-yl group and the pyrrolo[3,4-d]pyrimidine core might contribute to its lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
A body of research focuses on synthesizing novel compounds with similar structural features, exploring their biological activities. For instance, compounds have been synthesized for observing their biological activity changes post-synthesis modifications, such as N-hydroxylation, aiming to enhance their anti-HIV activities (Xiaowan Tang et al., 2015). Similar research endeavors have aimed at developing novel antiviral agents, demonstrating the compound's potential against HIV and HCV, signifying its relevance in antiviral drug discovery (S. Galal et al., 2010).
Antioxidant and Radioprotective Activities
Research into derivatives of structurally similar compounds has also highlighted their potential as antioxidants and radioprotective agents. A novel pyrimidine derivative, for example, was synthesized and screened for its in vitro antioxidant activity and in vivo radioprotection, showcasing the compound's utility in reducing oxidative stress (B. J. Mohan et al., 2014).
Synthesis and Characterization for Potential Therapeutic Uses
Another aspect of the research focuses on the synthesis and characterization of derivatives for potential therapeutic uses. Compounds have been developed with anti-inflammatory and analgesic properties, underscoring their significance in medicinal chemistry and drug design (A. Abu‐Hashem et al., 2020).
Catalytic and Electrochemical Activities
Additionally, studies have explored the catalytic and electrochemical activities of related compounds, such as in the electrochemical polymerization processes. These research efforts highlight the compound's utility beyond pharmacological applications, demonstrating its versatility in chemical synthesis and materials science (Jin-jin Lu et al., 2014).
Future Directions
The compound could be of interest in medicinal chemistry due to the presence of the pyrrolo[3,4-d]pyrimidine core and the benzo[d][1,3]dioxol-5-yl group, both of which are found in various bioactive compounds . Future research could explore its potential biological activities and develop more efficient synthetic routes.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-4-3-18-6-9-12(14(18)20)13(17-15(21)16-9)8-1-2-10-11(5-8)23-7-22-10/h1-2,5,13,19H,3-4,6-7H2,(H2,16,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUMMGSAJCIVHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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